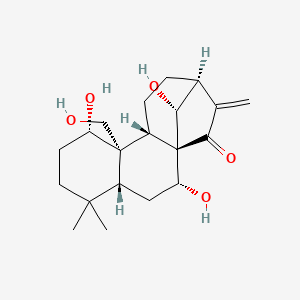
Kamebakaurin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kamebakaurin is a natural compound isolated from the plant Isodon japonicus. It is known for its potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound exerts its effects primarily through the inhibition of nuclear factor-kappa B (NF-κB) and other key signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
Kamebakaurin can be synthesized through various chemical reactions. One common method involves the extraction of the compound from Isodon japonicus using organic solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Isodon japonicus. The plant material is processed using solvents, and the extract is subjected to multiple purification steps to obtain high-purity this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
Kamebakaurin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
作用机制
Kamebakaurin exerts its effects primarily through the inhibition of nuclear factor-kappa B (NF-κB) by directly targeting the DNA-binding activity of the p50 subunit. This inhibition leads to a reduction in the expression of various pro-inflammatory and pro-cancer genes. Additionally, this compound inhibits the expression of hypoxia-inducible factor-1α and its target genes, contributing to its antitumor activity .
相似化合物的比较
Similar Compounds
Diallyl disulfide: Known for its antitumor effects, enhanced by microRNAs.
Indole-3-carbinol: Inhibits nuclear factor-kappa B and IκBα kinase activation.
Diethylmaleate: A glutathione-depleting compound that inhibits nuclear factor-kappa B.
Uniqueness
Kamebakaurin is unique due to its ability to inhibit multiple signaling pathways, including nuclear factor-kappa B and hypoxia-inducible factor-1α. This multi-targeted approach makes it a potent compound with diverse biological activities, distinguishing it from other similar compounds .
属性
CAS 编号 |
73981-34-7 |
|---|---|
分子式 |
C20H30O5 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
(2R,4R,8S,9R,10S,16S)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one |
InChI |
InChI=1S/C20H30O5/c1-10-11-4-5-12-19(9-21)13(18(2,3)7-6-14(19)22)8-15(23)20(12,16(10)24)17(11)25/h11-15,17,21-23,25H,1,4-9H2,2-3H3/t11?,12-,13+,14-,15+,17-,19-,20?/m0/s1 |
InChI 键 |
WHSUEVLJUHPROF-NGMGQJSWSA-N |
SMILES |
CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C |
手性 SMILES |
CC1(CC[C@@H]([C@@]2([C@@H]1C[C@H](C34[C@H]2CCC([C@@H]3O)C(=C)C4=O)O)CO)O)C |
规范 SMILES |
CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1,7,14,20-tetrahydroxykaur-16-en-15-one (1alpha,7alpha,14R) kamebakaurin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















